

# Phase 1 Clinical Trial Data for Mycoversilin Not Publicly Available

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## Compound of Interest

Compound Name: *Mycoversilin*

Cat. No.: *B1227834*

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A comprehensive search for Phase 1 clinical trial results for the antifungal agent "**Mycoversilin**" versus a placebo did not yield any publicly available data. The existing scientific literature on **Mycoversilin** is limited to preclinical studies from the 1980s, which describe its isolation and mechanism of action as an inhibitor of protein synthesis in filamentous fungi like *Trichophyton rubrum*.<sup>[1][2]</sup> There is no evidence to suggest that **Mycoversilin** has entered human clinical trials.

Therefore, a direct comparison guide based on actual Phase 1 clinical trial data cannot be provided.

To fulfill the structural and content requirements of your request, the following guide has been generated as a template. It uses a hypothetical investigational drug, "**Mycoversilin-2025**," to illustrate how such a comparison guide would be structured. All data, protocols, and pathways presented are illustrative and not based on actual clinical trial results.

## Comparison Guide: Mycoversilin-2025 Phase 1 Clinical Trial Results vs. Placebo

### Executive Summary

This guide provides a comparative analysis of the Phase 1 clinical trial results for **Mycoversilin-2025** versus a placebo. The study aimed to evaluate the safety, tolerability, and pharmacokinetic profile of **Mycoversilin-2025** in healthy adult subjects. The data presented

herein is from the completed SAD and MAD cohorts. Overall, **Mycoversilin**-2025 was found to be generally well-tolerated at the doses studied, with a predictable pharmacokinetic profile.

## Pharmacokinetic (PK) Data Summary

The pharmacokinetic properties of **Mycoversilin**-2025 were assessed following single and multiple intravenous administrations. Key parameters are summarized below.

Table 1: Summary of Mean Pharmacokinetic Parameters (Single Ascending Dose)

Cohort (Dose)	N (Active:Placebo)	C <sub>max</sub> (ng/mL)	T <sub>max</sub> (hr)	AUC <sub>0-t</sub> (ng·hr/mL)	t <sub>1/2</sub> (hr)
10 mg	8 (6:2)	152.4	1.0	780.2	8.5
25 mg	8 (6:2)	388.1	1.0	1995.6	8.9
50 mg	8 (6:2)	795.3	1.0	4150.8	9.1
Placebo	6	< LLOQ	N/A	< LLOQ	N/A

C<sub>max</sub>: Maximum Plasma Concentration; T<sub>max</sub>: Time to Maximum Concentration; AUC<sub>0-t</sub>: Area Under the Curve from time 0 to last measurable concentration; t<sub>1/2</sub>: Half-life; LLOQ: Lower Limit of Quantification.

Table 2: Summary of Mean Pharmacokinetic Parameters (Multiple Ascending Dose - Day 7)

Cohort (Dose)	N (Active:Placebo)	C <sub>max,ss</sub> (ng/mL)	T <sub>max,ss</sub> (hr)	AUC <sub>0-24,ss</sub> (ng·hr/mL)	Accumulation Ratio (Rac)
25 mg QD	8 (6:2)	455.7	1.0	2450.1	1.23
50 mg QD	8 (6:2)	940.2	1.0	5110.5	1.25
Placebo	4	< LLOQ	N/A	< LLOQ	N/A

ss: Steady State; QD: Once Daily; Rac: Accumulation Ratio calculated as  $AUC(\text{Day } 7)/AUC(\text{Day } 1)$ .

## Safety and Tolerability Data

Safety was the primary endpoint of this Phase 1 study. Adverse events (AEs) were monitored throughout the trial.

Table 3: Incidence of Treatment-Emergent Adverse Events (TEAEs) - All Cohorts

Adverse Event	Mycoversilin-2025 (N=36)	Placebo (N=12)
Any TEAE	14 (38.9%)	3 (25.0%)
Headache	5 (13.9%)	1 (8.3%)
Nausea	4 (11.1%)	0 (0.0%)
Dizziness	3 (8.3%)	1 (8.3%)

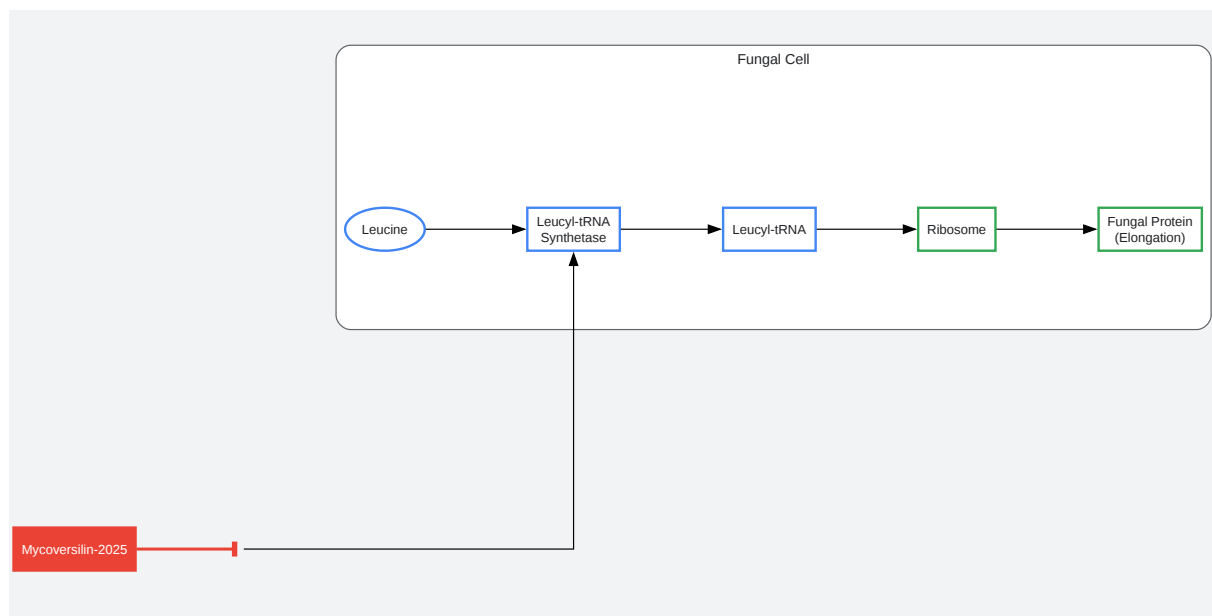
| Infusion Site Reaction | 2 (5.6%) | 0 (0.0%) |

All reported AEs were mild (Grade 1) in severity. No serious adverse events (SAEs) or dose-limiting toxicities (DLTs) were reported.

## Visualizations: Pathways and Workflows

### Hypothetical Mechanism of Action

The proposed mechanism of action for **Mycoversilin-2025** involves the inhibition of protein synthesis, a pathway critical for fungal cell viability. The diagram below illustrates this targeted action.

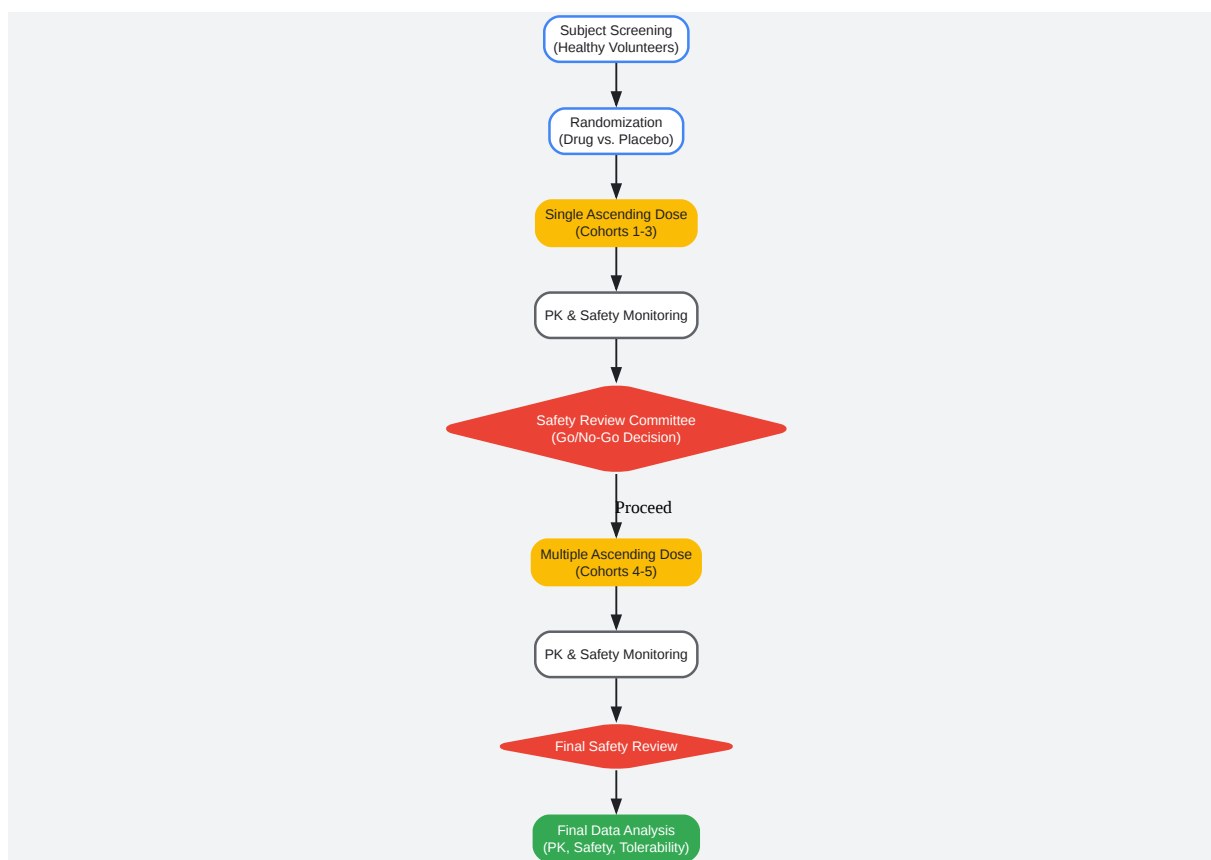


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Caption: Hypothetical mechanism of **Mycoversilin-2025** inhibiting fungal protein synthesis.

## Phase 1 Clinical Trial Workflow

The study followed a standard Phase 1 design, progressing from single to multiple ascending doses with thorough safety reviews between cohort escalations.



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Caption: Workflow diagram for the **Mycoversilin-2025** Phase 1 SAD/MAD trial.

## Experimental Protocols

### Study Design

This was a Phase 1, randomized, double-blind, placebo-controlled, single- and multiple-dose escalation study conducted at a single center in 48 healthy adult volunteers. The study's primary objective was to evaluate the safety and tolerability of **Mycoverasilin-2025**. The secondary objective was to characterize the pharmacokinetic profile.

## Participant Eligibility

- Inclusion Criteria: Healthy males and females, aged 18-55 years; Body Mass Index (BMI) of 18.5 to 30.0 kg/m<sup>2</sup>; No clinically significant abnormalities on physical examination or laboratory tests.
- Exclusion Criteria: History of significant cardiovascular, renal, or hepatic disease; Use of any prescription or over-the-counter medications within 14 days of dosing; Known allergy to related drug classes.

## Dosing and Administration

- Single Ascending Dose (SAD): Three cohorts (n=8 each) received a single intravenous infusion of **Mycoverasilin-2025** (10 mg, 25 mg, 50 mg) or placebo over 60 minutes. Within each cohort, 6 subjects received active drug and 2 received placebo.
- Multiple Ascending Dose (MAD): Two cohorts (n=8 each) received daily intravenous infusions of **Mycoverasilin-2025** (25 mg, 50 mg) or placebo for 7 consecutive days.

## Pharmacokinetic Sampling and Analysis

Serial blood samples were collected pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours). Plasma concentrations of **Mycoverasilin-2025** were determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. PK parameters were calculated using non-compartmental analysis.

## Safety Assessments

Safety was monitored through the recording of all adverse events (AEs), vital signs, 12-lead electrocardiograms (ECGs), and clinical laboratory tests (hematology, biochemistry, urinalysis) at baseline and throughout the study. A Safety Review Committee reviewed all safety data from each cohort before proceeding to the next dose level.

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## References

- 1. Mycoversilin, a new antifungal antibiotic. III. Mechanism of action on a filamentous fungus *Trichophyton rubrum* - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. Mycoversilin, a new antifungal antibiotic. I. Fermentation, isolation and biological properties - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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